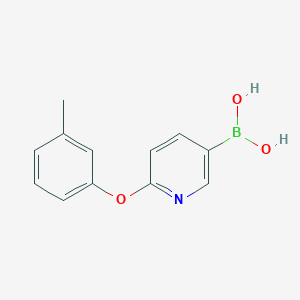

2-(3-Methylphenoxy)pyridine-5-boronic acid

Description

BenchChem offers high-quality 2-(3-Methylphenoxy)pyridine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenoxy)pyridine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBLSVZYYLJCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methylphenoxy)pyridine-5-boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(3-Methylphenoxy)pyridine-5-boronic acid (CAS 1793003-62-9). We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications as a key building block in the synthesis of complex organic molecules. This document is designed to provide both foundational knowledge and practical insights, grounded in the established principles of organic and medicinal chemistry.

Introduction: The Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] First synthesized in 1860, their utility skyrocketed with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction allows for the efficient and selective formation of carbon-carbon bonds, a cornerstone of complex molecule construction.[3]

The versatility, stability, and relatively low toxicity of boronic acids have cemented their status as crucial building blocks.[1] In drug discovery, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[1][4] More commonly, however, aryl and heteroaryl boronic acids serve as versatile intermediates, enabling the rapid exploration of chemical space to optimize the structure-activity relationships (SAR) of potential drug candidates.[4][5]

2-(3-Methylphenoxy)pyridine-5-boronic acid is a heteroaromatic boronic acid that combines three key structural motifs: a pyridine ring, a phenoxy ether linkage, and a methylphenyl group. This combination makes it a valuable reagent for introducing this specific substituted heteroaryl moiety into target molecules, offering a pathway to novel compounds with potential biological activity.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, we can summarize its known attributes and predict others based on the general properties of arylboronic acids.

Table 1: Physicochemical Properties of 2-(3-Methylphenoxy)pyridine-5-boronic acid

| Property | Value | Source/Comment |

| CAS Number | 1793003-62-9 | [6] |

| Molecular Formula | C₁₂H₁₂BNO₃ | Calculated |

| Molecular Weight | 229.04 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Based on similar compounds.[7] |

| Melting Point | Not publicly available. | Arylboronic acids are typically solids with moderate to high melting points.[7] |

| Solubility | Expected to be soluble in organic solvents like THF, dioxane, and DMSO; sparingly soluble in water. | General property of arylboronic acids. |

| Stability | Air-stable as a solid. May be prone to decomposition in solution, particularly under heat or basic conditions. Some heterocyclic boronic acids can be unstable.[8] | MIDA boronates are an alternative for unstable boronic acids.[8] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for synthesizing aryl and heteroaryl boronic acids is through the reaction of an organometallic reagent (generated from a corresponding halide) with a trialkyl borate ester, followed by acidic workup.[9] A plausible synthetic route for 2-(3-Methylphenoxy)pyridine-5-boronic acid would start from 5-bromo-2-(3-methylphenoxy)pyridine.

Step-by-Step Protocol:

-

Lithiation: Dissolve 5-bromo-2-(3-methylphenoxy)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform a lithium-halogen exchange, generating the corresponding pyridyl lithium species.[7]

-

Borylation: While maintaining the low temperature, add a trialkyl borate, such as triisopropyl borate, to the reaction mixture.[7][9] The organolithium reagent will act as a nucleophile, attacking the electrophilic boron atom.

-

Hydrolysis: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final boronic acid product.[7]

-

Purification: The product can be purified through extraction and recrystallization. Adjusting the pH of the aqueous layer to around 7 can often precipitate the boronic acid.[9]

Caption: Proposed workflow for the synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(3-Methylphenoxy)pyridine-5-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction couples the pyridine moiety to an aryl, heteroaryl, or vinyl halide (or triflate), forming a new C-C bond.

The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are foundational in constructing molecular libraries for drug discovery.[2] The title compound, 2-(3-Methylphenoxy)pyridine-5-boronic acid, is a valuable building block for several reasons:

-

Heterocyclic Scaffold: The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

-

Aryl Ether Linkage: The phenoxy-pyridine structure is present in numerous biologically active compounds, acting as a rigid linker that can correctly orient other functional groups for optimal target binding.

-

Substitution Pattern: The meta-methyl group on the phenoxy ring provides a handle for modulating lipophilicity and exploring steric interactions within a binding pocket.

By using this reagent in Suzuki-Miyaura couplings, medicinal chemists can readily synthesize a diverse array of biaryl and hetero-biaryl compounds, which are privileged structures in many therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]

Spectroscopic Characterization Guide

For researchers synthesizing or using this compound, the following spectroscopic features are expected:

-

¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the downfield region (typically δ 6.5-9.0 ppm). A singlet corresponding to the methyl group (CH₃) would be expected around δ 2.2-2.5 ppm. The two protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon would appear upfield (around δ 20-25 ppm). The carbon atom directly attached to the boron atom will also be in the aromatic region, but its signal may be broadened due to the quadrupolar nature of the boron nucleus.

-

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 230.0.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretching in the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹), and a strong B-O stretching band (around 1300-1400 cm⁻¹).

Safety and Handling

Boronic acids, while generally less toxic than many other organometallic reagents, require careful handling.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11][12]

-

Health Hazards: Boronic acids can be irritants to the eyes, skin, and respiratory system.[13] Inhalation of dust should be avoided.[13] Some boron compounds are flagged for potential reproductive toxicity with chronic high-dose exposure.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[10][12] Storing under an inert atmosphere can prolong shelf life, especially for more sensitive boronic acids.

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.[11]

Conclusion

2-(3-Methylphenoxy)pyridine-5-boronic acid is a specialized chemical reagent with significant potential as a building block in organic synthesis and drug discovery. Its value is derived from the convergence of a heteroaromatic pyridine core, a rigid aryl ether linker, and the versatile reactivity of the boronic acid functional group. While detailed experimental data on this specific molecule remains sparse in the public domain, its properties, synthesis, and applications can be confidently inferred from the well-established chemistry of its structural class. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

-

RCI Labscan Limited. (2021). Boric Acid - SAFETY DATA SHEET. Retrieved from [Link]

-

International Scientific Supplies. (2022). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]

-

EON Biotech. (n.d.). 2-(3-Methylphenoxy)pyridine-5-boronic acid – (1793003-62-9). Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Retrieved from [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

Bajusz, D., & Kéri, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Retrieved from [Link]

-

Boron Molecular. (n.d.). 2-Fluoro-3-methylpyridine-5-boronic acid. Retrieved from [Link]

-

Ghosh, J., & Cooks, R. G. (2020). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science, 11(30), 7847–7851. Retrieved from [Link]

-

Bajusz, D., & Kéri, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemos.de [chemos.de]

- 12. rcilabscan.com [rcilabscan.com]

- 13. laballey.com [laballey.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Methylphenoxy)pyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and conformational landscape of 2-(3-Methylphenoxy)pyridine-5-boronic acid, a molecule of significant interest in medicinal chemistry and materials science. By synthesizing established principles of structural chemistry with computational insights, this document offers a comprehensive understanding of the key factors governing its three-dimensional architecture and dynamic behavior.

Introduction: The Significance of Arylpyridyl Boronic Acids

Arylpyridyl boronic acids are a versatile class of organic compounds that have garnered considerable attention in the field of drug discovery and development. Their utility stems from their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The boronic acid moiety also imparts unique physicochemical properties, including the ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems. The specific molecule of interest, 2-(3-Methylphenoxy)pyridine-5-boronic acid, combines the functionalities of a pyridine ring, a phenoxy linker, and a boronic acid group, making it a valuable building block for the synthesis of complex molecular architectures with potential applications in medicinal chemistry.

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule's structure is fundamental to elucidating its function and reactivity. The following table summarizes the key chemical identifiers for 2-(3-Methylphenoxy)pyridine-5-boronic acid.

| Identifier | Value | Source |

| CAS Number | 1402238-29-3 | Mcule |

| Molecular Formula | C₁₂H₁₂BNO₃ | Mcule |

| Molecular Weight | 229.04 g/mol | Mcule |

| SMILES | Cc1cccc(c1)Oc2ccc(cc2n)B(O)O | Mcule |

| InChI | InChI=1S/C12H12BNO3/c1-9-3-2-4-10(8-9)17-12-7-6-11(13(15)16)5-14-12/h2-8,15-16H,1H3 | Mcule |

The molecular structure comprises a pyridine ring substituted at the 2-position with a 3-methylphenoxy group and at the 5-position with a boronic acid group.

Figure 1: 2D Molecular Structure of 2-(3-Methylphenoxy)pyridine-5-boronic acid.

Conformational Analysis: A Theoretical Perspective

The overall three-dimensional shape of 2-(3-Methylphenoxy)pyridine-5-boronic acid is primarily dictated by the rotational freedom around two key single bonds: the C(pyridine)-O(ether) bond and the C(pyridine)-B(boronic acid) bond. Due to the absence of a published crystal structure for this specific molecule, the following analysis is based on established principles of conformational analysis for diaryl ethers and arylboronic acids.

Rotation around the C(pyridine)-O(ether) Bond

The dihedral angle between the pyridine and phenyl rings is a critical determinant of the molecule's overall shape. The rotation around the C-O-C ether linkage in diaryl ethers is influenced by a delicate balance of steric and electronic factors.

-

Steric Hindrance: The presence of substituents on the aromatic rings can create steric clashes that disfavor certain conformations. In this case, the methyl group at the 3-position of the phenoxy ring and the hydrogen atom at the 3-position of the pyridine ring will experience steric repulsion, influencing the preferred torsional angle.

-

Electronic Effects: The lone pairs on the ether oxygen can interact with the π-systems of both aromatic rings. This conjugation is maximized when the rings are coplanar, but this is often counteracted by steric hindrance.

Computational studies on similar diaryl ether systems have shown that the potential energy surface for rotation around the C-O-C bond is relatively flat, with multiple local minima corresponding to different skewed (non-planar) conformations. The global minimum energy conformation is typically a "twist" or "gauche" arrangement where the two aromatic rings are not in the same plane, thus alleviating steric strain while still allowing for some degree of electronic communication.

Figure 2: Simplified energy landscape for C-O bond rotation.

Rotation around the C(pyridine)-B(boronic acid) Bond

The orientation of the boronic acid group relative to the pyridine ring is another key conformational feature. The B(OH)₂ group is generally considered to be relatively free to rotate around the C-B bond. However, certain orientations may be favored due to:

-

Intramolecular Hydrogen Bonding: The hydroxyl groups of the boronic acid can potentially form weak intramolecular hydrogen bonds with the nitrogen atom of the pyridine ring or the ether oxygen, which would stabilize a more planar conformation.

-

Crystal Packing Forces: In the solid state, intermolecular hydrogen bonding between boronic acid groups is a dominant factor in determining the crystal packing and can significantly influence the conformation of individual molecules.

In the absence of strong intramolecular interactions, the boronic acid group is expected to adopt a conformation that minimizes steric interactions with the adjacent hydrogen atom on the pyridine ring.

Experimental Workflows for Structural Elucidation

To definitively determine the molecular structure and conformation of 2-(3-Methylphenoxy)pyridine-5-boronic acid, a combination of experimental techniques would be employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Protocol:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof) through slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution structure.

This technique would provide accurate bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecule's solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

Protocol:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to confirm the molecular structure and provide information about the chemical environment of each atom.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about through-space proximity of protons, which can be used to deduce the preferred conformation in solution. For instance, the observation of an NOE between a proton on the pyridine ring and a proton on the phenoxy ring would indicate a close spatial relationship and provide insight into the dihedral angle.

Figure 3: Experimental workflow for structural analysis.

Conclusion

The molecular structure and conformational preferences of 2-(3-Methylphenoxy)pyridine-5-boronic acid are governed by a complex interplay of steric and electronic factors. While a definitive experimental structure is not yet available, theoretical considerations based on analogous systems suggest a non-planar, skewed conformation around the C-O ether linkage as the most probable low-energy state. The orientation of the boronic acid group is likely influenced by a combination of steric avoidance and potential hydrogen bonding interactions. The experimental workflows outlined in this guide provide a clear path for the definitive elucidation of this molecule's three-dimensional architecture, which is crucial for its rational application in drug design and materials science.

References

spectroscopic data (NMR, IR, MS) of 2-(3-Methylphenoxy)pyridine-5-boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methylphenoxy)pyridine-5-boronic acid

Introduction

In the landscape of modern drug discovery and materials science, heteroaromatic boronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. 2-(3-Methylphenoxy)pyridine-5-boronic acid, with its unique combination of a pyridine core, a phenoxy linkage, and the versatile boronic acid moiety, represents a compound of significant interest for the synthesis of complex organic molecules. Its structural attributes make it a valuable precursor for creating compounds with potential applications in medicinal chemistry and functional materials.

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of 2-(3-Methylphenoxy)pyridine-5-boronic acid. As a Senior Application Scientist, my focus extends beyond the mere presentation of data; this document elucidates the causality behind experimental choices, outlines self-validating protocols, and offers insights grounded in established chemical principles. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and drug development professionals with a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. 2-(3-Methylphenoxy)pyridine-5-boronic acid comprises three key regions: the pyridine ring, the 3-methylphenoxy (m-cresoxy) group, and the boronic acid functional group. Each of these components will produce characteristic signals in the various spectra, allowing for a cohesive and definitive structural assignment.

Caption: Structure of 2-(3-Methylphenoxy)pyridine-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(3-Methylphenoxy)pyridine-5-boronic acid, ¹H, ¹³C, and even ¹¹B NMR experiments provide complementary and crucial information.

Expertise & Experience: Predicting the NMR Profile

Based on the electronic environment of each nucleus, we can predict the NMR spectra. The pyridine ring protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The protons of the m-cresoxy group will also be in the aromatic region but are influenced by the electron-donating ether and methyl groups. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

In ¹³C NMR, we expect to see distinct signals for all 12 carbon atoms. However, the carbon atom directly attached to the boron (C5 of the pyridine ring) is expected to show a significantly broadened signal or may even be unobservable due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar).[1][2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds, including boronic acids. Its high boiling point makes it suitable for variable temperature studies if needed. Crucially, it helps to slow down the proton exchange of the B(OH)₂ group compared to protic solvents like D₂O or CD₃OD, often allowing for their observation as a broad singlet.[3]

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbon signals, especially the quaternary carbons.

-

-

Reference: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as the internal standard.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These are estimations based on analogous structures and chemical shift principles.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.40 | d | 1H | H6 (Pyridine) | Ortho to ring nitrogen and adjacent to the ether linkage. |

| ~8.10 | dd | 1H | H4 (Pyridine) | Meta to nitrogen, ortho to the boronic acid group. |

| ~7.25 | d | 1H | H3 (Pyridine) | Ortho to nitrogen, meta to the boronic acid group. |

| ~7.20 | t | 1H | H5' (Phenoxy) | Triplet coupling from two ortho protons. |

| ~7.00 | d | 1H | H6' (Phenoxy) | Influenced by ortho ether and para methyl groups. |

| ~6.95 | s | 1H | H2' (Phenoxy) | Influenced by ortho ether and meta methyl groups. |

| ~6.85 | d | 1H | H4' (Phenoxy) | Influenced by meta ether and ortho methyl groups. |

| ~8.20 | br s | 2H | B(OH )₂ | Broad signal due to exchange and quadrupolar effects. |

| ~2.30 | s | 3H | -CH ₃ | Standard methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C2 (Pyridine) | Attached to nitrogen and the ether oxygen. |

| ~155.0 | C1' (Phenoxy) | Attached to the ether oxygen. |

| ~150.0 | C6 (Pyridine) | Alpha to the ring nitrogen. |

| ~145.0 | C4 (Pyridine) | Beta to nitrogen, ortho to boronic acid. |

| ~140.0 | C3' (Phenoxy) | Attached to the methyl group. |

| ~130.0 | C5' (Phenoxy) | Standard aromatic CH. |

| Undetected or Broad | C5 (Pyridine) | Directly attached to Boron.[1] |

| ~124.0 | C6' (Phenoxy) | Aromatic CH. |

| ~120.0 | C2' (Phenoxy) | Aromatic CH. |

| ~118.0 | C4' (Phenoxy) | Aromatic CH. |

| ~115.0 | C3 (Pyridine) | Gamma to nitrogen. |

| ~21.0 | -C H₃ | Standard methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Experience: Interpreting the IR Spectrum

For 2-(3-Methylphenoxy)pyridine-5-boronic acid, the IR spectrum will be dominated by several key features. A very broad and prominent absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded boronic acid group. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) will contain a wealth of structural information, including C=C and C=N stretching vibrations of the aromatic rings, the characteristic C-O-C asymmetric stretch of the diaryl ether, and the B-O and B-C stretches.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Trustworthiness: This protocol is highly reproducible and requires minimal sample preparation, making it a reliable method for rapid functional group identification. The background scan ensures that atmospheric CO₂ and H₂O absorptions are subtracted from the final spectrum.

-

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200-3600 | Strong, Broad | O-H Stretch | Boronic Acid (-B(OH)₂) |

| 3030-3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2850-2960 | Weak-Medium | C-H Stretch | Methyl (sp³ C-H) |

| 1580-1610 | Medium-Strong | C=C / C=N Stretch | Aromatic Rings |

| 1310-1380 | Strong | B-O Stretch | Boronic Acid |

| 1200-1250 | Strong | C-O-C Stretch | Diaryl Ether |

| ~1020 | Medium | B-C Stretch | Aryl-Boron Bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.

Expertise & Experience: Navigating the Challenges of Boronic Acid MS

Boronic acids present a unique challenge in mass spectrometry. They are prone to dehydration, especially under thermal conditions (like those in a GC-MS injector) or in the gas phase, to form a cyclic trimer anhydride known as a boroxine.[5] This can complicate the spectrum, showing a peak at a much higher mass than expected for the monomer.

To mitigate this, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with liquid chromatography (LC-MS), are the methods of choice.[6] These techniques introduce the analyte into the mass spectrometer as a charged species from solution at ambient pressure, minimizing thermal degradation. High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which can be used to confirm the elemental composition with high confidence.

Caption: Dehydration of boronic acid monomer to its cyclic boroxine trimer.

Experimental Protocol: High-Resolution LC-MS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Causality: The acid is crucial for promoting protonation of the analyte, facilitating its detection in positive ion mode as [M+H]⁺. Acetonitrile/water is a common mobile phase for reverse-phase liquid chromatography.

-

-

Chromatography: Inject the sample onto a C18 LC column. Run a gradient elution from high aqueous content to high organic content to elute the compound and separate it from any impurities.

-

Mass Spectrometry: Analyze the column effluent using a Time-of-Flight (TOF) mass spectrometer with an ESI source operating in positive ion mode.

-

Trustworthiness: This setup provides a robust method for obtaining the molecular weight. The LC step separates the analyte from non-volatile salts or impurities that could cause ion suppression. The TOF analyzer provides high mass accuracy (typically < 5 ppm error), which is the gold standard for elemental composition confirmation.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the monoisotopic mass of the molecular ion ([M+H]⁺) and compare it to the theoretical calculated mass.

Predicted HRMS Data

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

| C₁₂H₁₃BNO₃ | [M+H]⁺ | 242.0983 |

| C₁₂H₁₂BNO₃Na | [M+Na]⁺ | 264.0802 |

| C₂₄H₂₄B₂N₂O₆Na | [2M+Na]⁺ | 493.1723 |

| C₃₆H₃₀B₃N₃O₆ | [Boroxine+H]⁺ | 613.2493 |

Integrated Spectroscopic Profile: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods.

-

MS confirms the molecular weight and elemental formula.

-

IR confirms the presence of key functional groups (boronic acid, ether, aromatic rings).

-

NMR provides the complete carbon-hydrogen framework, showing the precise connectivity of the atoms, the number of protons on each carbon, and the isomeric arrangement of the substituents.

The predicted ¹H NMR integration (totaling 12 aromatic and methyl protons, plus the B(OH)₂ protons) must match the proton count from the HRMS formula (C₁₂H₁₂BNO₃). The functional groups identified by IR must correspond to the structural units pieced together by NMR. This cross-validation between techniques creates a self-validating system that provides an unambiguous and trustworthy structural confirmation of 2-(3-Methylphenoxy)pyridine-5-boronic acid.

References

- Raines Lab, University of Wisconsin-Madison. Boronic acid with high oxidative stability and utility in biological contexts.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

-

Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2007). The IR spectrum of 7. ResearchGate. [Link]

-

Annis, D. A., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Reddy, P. N., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. raineslab.com [raineslab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unlocking New Frontiers in Materials Science: A Technical Guide to the Potential Applications of 2-(3-Methylphenoxy)pyridine-5-boronic Acid

For Correspondence: Senior Application Scientist Gemini Advanced Materials Division

Abstract

The relentless pursuit of novel materials with tailored functionalities is a cornerstone of modern technological advancement. Within the vast landscape of organic building blocks, 2-(3-Methylphenoxy)pyridine-5-boronic acid emerges as a molecule of significant interest, positioned at the intersection of versatile reactivity and intriguing electronic properties. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, drawing upon established principles and analogous molecular systems. While direct experimental data on this specific molecule is nascent, this document serves as a roadmap for researchers, scientists, and professionals in drug development, outlining its promise in the realms of organic electronics, advanced polymers, and chemosensors. We will delve into its synthesis, key structural features, and projected utility, supported by detailed experimental protocols and theoretical considerations.

Introduction: The Strategic Design of a Multifunctional Building Block

2-(3-Methylphenoxy)pyridine-5-boronic acid is a strategically designed molecule that integrates three key functional components: a pyridine ring, a phenoxy ether linkage, and a boronic acid moiety. This unique combination bestows upon it a versatile chemical character, making it a compelling candidate for the synthesis of advanced materials. The pyridine core, a well-known electron-deficient heterocycle, is a staple in the construction of electronically active materials and as a ligand in coordination chemistry. The introduction of a 3-methylphenoxy group at the 2-position modulates the electronic properties of the pyridine ring through inductive and mesomeric effects, and it can also influence solubility and intermolecular packing. The boronic acid group at the 5-position is a gateway to a plethora of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2] Furthermore, the boronic acid's ability to reversibly interact with diols provides a foundation for the development of sophisticated sensors.[3][4]

This guide will illuminate the untapped potential of 2-(3-Methylphenoxy)pyridine-5-boronic acid, providing a scientific rationale for its exploration in key areas of materials science and offering detailed, actionable insights for its synthesis and application.

Synthesis and Characterization

While a definitive, published synthesis for 2-(3-Methylphenoxy)pyridine-5-boronic acid is not widely available, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous aryl and heteroaryl boronic acids.[5] A common approach involves the borylation of a corresponding halo-pyridine precursor.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that 2-(3-Methylphenoxy)pyridine-5-boronic acid can be prepared from 5-bromo-2-(3-methylphenoxy)pyridine. This intermediate, in turn, can be synthesized via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 3-methylphenol. The subsequent borylation can be achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Diagram: Proposed Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid

Caption: A plausible two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2-(3-methylphenoxy)pyridine

-

To a stirred solution of 3-methylphenol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

-

Heat the mixture to 80 °C and add 2,5-dibromopyridine (1.0 equivalent) portion-wise over 30 minutes.

-

Maintain the reaction at 120 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(3-methylphenoxy)pyridine.

Step 2: Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid

-

Dissolve 5-bromo-2-(3-methylphenoxy)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour, during which a color change may be observed, indicating the formation of the lithiated species.

-

Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the product with ethyl acetate. The boronic acid may be partitioned into the aqueous layer upon basification and then re-precipitated by acidification, aiding in purification.

-

The resulting solid can be collected by filtration, washed with cold water and a non-polar solvent (e.g., hexanes), and dried under vacuum to yield 2-(3-Methylphenoxy)pyridine-5-boronic acid.

Anticipated Physicochemical Properties

Based on its structure, the following properties can be anticipated for 2-(3-Methylphenoxy)pyridine-5-boronic acid:

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₂BNO₃ | Based on atomic composition. |

| Molecular Weight | ~229.04 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for aryl boronic acids. |

| Melting Point | 150-200 °C | The rigid aromatic structure suggests a relatively high melting point. |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMSO, methanol), sparingly soluble in water. | The presence of the polar pyridine and boronic acid groups, along with the organic phenoxy moiety, dictates this solubility profile. |

| Stability | Prone to dehydration to form the corresponding boroxine trimer, especially upon heating or in the presence of dehydrating agents. Stable under inert atmosphere at low temperatures. | A common characteristic of boronic acids. |

Potential Application in Organic Light-Emitting Diodes (OLEDs)

The unique electronic and structural features of 2-(3-Methylphenoxy)pyridine-5-boronic acid make it a promising candidate for the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as a precursor to phosphorescent emitters.

Rationale for Application in OLEDs

Phosphorescent OLEDs (PhOLEDs) rely on heavy metal complexes, typically of iridium(III) or platinum(II), to facilitate efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The ligands coordinated to the metal center play a crucial role in tuning the emission color, quantum yield, and charge transport properties of the emitter.

The 2-(3-methylphenoxy)pyridine moiety can serve as a cyclometalating ligand in such complexes. The pyridine nitrogen would coordinate to the metal center, while the phenoxy ring could be designed to undergo C-H activation to form a C^N-type cyclometalated ligand. The 3-methylphenoxy group can be expected to:

-

Influence Emission Wavelength: The electron-donating nature of the phenoxy group can raise the Highest Occupied Molecular Orbital (HOMO) level of the resulting complex, potentially leading to a red-shift in the emission compared to unsubstituted phenylpyridine ligands. The methyl group provides a slight additional electron-donating effect.

-

Enhance Solubility and Film Morphology: The non-planar structure and the presence of the ether linkage can disrupt intermolecular packing, leading to improved solubility in organic solvents and promoting the formation of amorphous thin films, which is beneficial for device performance and stability.[6]

-

Steric Hindrance: The bulky phenoxy group can provide steric hindrance around the metal center, which can suppress non-radiative decay pathways and improve the photoluminescence quantum yield (PLQY).[7]

Diagram: Hypothetical Iridium(III) Complex for OLEDs

Caption: A schematic of a heteroleptic Ir(III) complex.

Proposed Experimental Workflow for Emitter Synthesis and Device Fabrication

-

Ligand Synthesis: The 2-(3-methylphenoxy)pyridine-5-boronic acid would first be utilized in a Suzuki-Miyaura coupling reaction with a suitable aryl halide to introduce a group for cyclometalation (e.g., a 2-bromophenyl group).

-

Complex Synthesis: The resulting ligand would then be reacted with an iridium(III) precursor, such as IrCl₃·nH₂O, to form a chloride-bridged dimer. This dimer is subsequently reacted with an ancillary ligand (e.g., acetylacetone) to yield the final heteroleptic iridium(III) complex.

-

Photophysical Characterization: The synthesized complex would be characterized by UV-Vis absorption and photoluminescence spectroscopy to determine its HOMO-LUMO gap, emission wavelength, and PLQY.

-

OLED Fabrication: A multi-layer OLED device would be fabricated by vacuum deposition or solution processing, incorporating the synthesized complex as the emissive dopant in a suitable host material. A typical device architecture would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with the Ir complex) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

-

Device Characterization: The fabricated OLED would be tested for its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.

Potential Application in Advanced Polymer Synthesis

The presence of the boronic acid functionality makes 2-(3-Methylphenoxy)pyridine-5-boronic acid an ideal monomer for the synthesis of conjugated polymers via the Suzuki-Miyaura polycondensation reaction.

Rationale for Application in Polymer Chemistry

Conjugated polymers are of immense interest for their applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The properties of these polymers are highly dependent on the chemical structure of the repeating units.

By copolymerizing 2-(3-Methylphenoxy)pyridine-5-boronic acid with a suitable dihaloaromatic comonomer, a poly(arylene-ether-pyridine) could be synthesized. The incorporation of the 2-(3-methylphenoxy)pyridine unit into a polymer backbone could offer several advantages:

-

Tunable Electronic Properties: The electron-deficient pyridine ring and the electron-rich phenoxy group create a "push-pull" type electronic structure within the monomer unit, which can lead to a smaller bandgap in the resulting polymer.

-

Improved Solubility and Processability: The flexible ether linkage and the non-coplanar arrangement of the aromatic rings can enhance the solubility of the polymer in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.[8]

-

Coordination Sites for Catalysis or Sensing: The nitrogen atoms in the pyridine units of the polymer backbone can act as coordination sites for metal ions, opening up possibilities for applications in catalysis or as sensory materials.

Diagram: Suzuki-Miyaura Polycondensation

Caption: Polymerization via Suzuki-Miyaura coupling.

Proposed Experimental Protocol for Polymer Synthesis

-

To a degassed mixture of 2-(3-Methylphenoxy)pyridine-5-boronic acid (1.0 equivalent), a dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent), and a base (e.g., potassium carbonate, 4.0 equivalents) in a suitable solvent system (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and chloroform to remove oligomers and catalyst residues.

-

The final polymer is obtained by precipitation of the chloroform fraction into methanol.

-

The synthesized polymer would be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index, and by NMR and FT-IR spectroscopy to confirm its structure. Its thermal stability would be assessed by thermogravimetric analysis (TGA), and its optical and electrochemical properties by UV-Vis spectroscopy and cyclic voltammetry (CV).

Potential Application in Chemosensors

The boronic acid group is a well-established recognition motif for diol-containing molecules, including saccharides, through the formation of reversible covalent bonds.[9] This makes 2-(3-Methylphenoxy)pyridine-5-boronic acid a promising platform for the development of chemosensors.

Rationale for Application in Sensors

A boronic acid-based sensor typically consists of a recognition unit (the boronic acid) and a signaling unit (a fluorophore or chromophore). The binding of a diol to the boronic acid induces a change in the electronic properties of the molecule, which is translated into a measurable optical or electrochemical signal.

In the case of 2-(3-Methylphenoxy)pyridine-5-boronic acid, the pyridine ring itself can act as a signaling unit. The binding of a diol to the boronic acid will change the hybridization of the boron atom from sp² to sp³, altering the electronic communication between the boronic acid group and the pyridine ring. This can lead to changes in the fluorescence or UV-Vis absorption spectrum of the molecule.

The 3-methylphenoxy group can further modulate the sensing properties by:

-

Altering the pKa of the Boronic Acid: The electronic nature of the substituent on the aromatic ring to which the boronic acid is attached can influence its pKa, which in turn affects the pH range over which it can effectively bind to diols.[10]

-

Providing a Hydrophobic Pocket: The phenoxy group may create a microenvironment around the boronic acid that could influence the binding affinity and selectivity for different diols.

Diagram: Diol Sensing Mechanism

Caption: Reversible binding of a diol to a boronic acid sensor.

Proposed Experimental Workflow for Sensor Evaluation

-

Spectroscopic Titrations: The sensing capabilities of 2-(3-Methylphenoxy)pyridine-5-boronic acid would be evaluated by performing fluorescence and/or UV-Vis spectroscopic titrations with various diols (e.g., glucose, fructose, catechols) in a buffered aqueous solution at physiological pH.

-

Determination of Binding Constants: The changes in the spectral properties upon addition of the diol would be used to calculate the binding constant (Ka) for the sensor-analyte complex, providing a quantitative measure of the binding affinity.

-

Selectivity Studies: The sensor's response to a range of different diols and potential interfering species would be investigated to assess its selectivity.

-

pH Profile: The influence of pH on the binding affinity would be studied to determine the optimal pH range for sensing.

Conclusion and Future Outlook

2-(3-Methylphenoxy)pyridine-5-boronic acid stands as a molecule with considerable, yet largely unexplored, potential in materials science. Its unique combination of a pyridine ring, a phenoxy ether linkage, and a boronic acid functionality provides a rich platform for the development of novel materials with tailored properties. This technical guide has outlined the rationale and proposed experimental pathways for its application in OLEDs, conjugated polymers, and chemosensors.

The insights provided herein, though based on analogies with related systems, are grounded in established chemical principles and offer a solid foundation for future research. The synthesis and characterization of this molecule, followed by a systematic investigation of its properties in the contexts described, are poised to unlock new avenues for innovation in organic electronics and sensor technology. It is our hope that this guide will inspire and facilitate the exploration of 2-(3-Methylphenoxy)pyridine-5-boronic acid, transforming its theoretical potential into tangible technological advancements.

References

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. PubMed. [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing | Request PDF. ResearchGate. [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Center for Biotechnology Information. [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

-

Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing. ProQuest. [Link]

-

Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Royal Society of Chemistry. [Link]

-

Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

-

Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]

-

Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. National Center for Biotechnology Information. [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

- Process for the preparation of boronic acid intermediates.

-

Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. ChemRxiv. [Link]

-

2-(3-Methylphenoxy)pyridine-5-boronic acid – (1793003-62-9). EON Biotech. [Link]

-

Synthesis and characterisation of polypyridines. University of St Andrews Research Portal. [Link]

- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

3-pyridylboronic acid. Organic Syntheses. [Link]

-

Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. ACS Omega. [Link]

-

Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

Chemical synthesis and biological properties of pyridine epothilones. PubMed. [Link]

-

Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. ResearchGate. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Blue Light Emitting Ir(III) Compounds for OLEDs - New Insights into Ancillary Ligand Effects on the Emitting Triplet State. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 10. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]

An In-Depth Technical Guide to the Plausible Initial Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a scientifically robust and plausible pathway for the initial discovery and synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently inferred from well-established and fundamental organic chemistry reactions. This document reconstructs this initial synthesis with a focus on the underlying principles, experimental causality, and practical considerations for researchers in the field.

Introduction: A Valuable Heterocyclic Building Block

2-(3-Methylphenoxy)pyridine-5-boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. It incorporates three key structural motifs: a pyridine ring, a common scaffold in pharmaceuticals; a diaryl ether linkage, which provides a degree of conformational flexibility; and a boronic acid, a versatile functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The strategic placement of these groups makes it a valuable building block for the synthesis of complex molecules with potential biological activity.

Retrosynthetic Analysis: A Logical Deconstruction

A logical approach to the synthesis of the target molecule involves a two-step retrosynthesis. The primary disconnection is at the carbon-boron bond, suggesting a borylation of a suitable pyridine precursor. This precursor, 2-(3-methylphenoxy)-5-halopyridine, can be further disconnected at the ether linkage, leading back to a halopyridine and 3-methylphenol.

Caption: Retrosynthetic analysis of 2-(3-Methylphenoxy)pyridine-5-boronic acid.

Part 1: Synthesis of the Diaryl Ether Core via Ullmann Condensation

The formation of the 2-(3-methylphenoxy)pyridine scaffold represents the initial key challenge. The Ullmann condensation, a classic copper-catalyzed reaction, is the most probable method for the initial synthesis of this diaryl ether from an aryl halide and a phenol.[1][2] This reaction, though requiring forcing conditions by modern standards, is a robust and well-documented method for creating C-O bonds.[3]

Causality Behind Experimental Choices

-

Choice of Halopyridine: A 2,5-dihalopyridine, such as 2,5-dibromopyridine, is an ideal starting material. The halogen at the 2-position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. The halogen at the 5-position remains as a handle for the subsequent borylation step.

-

Catalyst: Copper, either as copper metal, copper(I) salts (e.g., CuI), or copper(II) salts (e.g., CuO), is essential for this transformation.[2] The catalyst facilitates the coupling of the phenoxide with the aryl halide.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the 3-methylphenol, forming the nucleophilic phenoxide.

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or pyridine are typically used to achieve the high temperatures necessary for the reaction to proceed.[1]

Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)-5-bromopyridine

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyridine (1.0 eq.), 3-methylphenol (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Add copper(I) iodide (0.1 eq.) and a high-boiling solvent such as DMF.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require 12-24 hours for completion.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(3-methylphenoxy)-5-bromopyridine.

Caption: Simplified mechanism of the Ullmann condensation.

Part 2: Introduction of the Boronic Acid via Lithiation-Borylation

With the 2-(3-methylphenoxy)-5-bromopyridine intermediate in hand, the next step is the introduction of the boronic acid moiety. A highly reliable and widely used method for this transformation is the lithiation-borylation sequence.[4][5] This involves a halogen-metal exchange followed by quenching the resulting organolithium species with a boron electrophile.

Causality Behind Experimental Choices

-

Lithiation Reagent: An alkyllithium reagent, typically n-butyllithium (n-BuLi), is used to perform the halogen-metal exchange with the aryl bromide at a low temperature.[5]

-

Temperature: The reaction is conducted at a very low temperature (typically -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Boron Electrophile: A trialkyl borate, such as triisopropyl borate or trimethyl borate, serves as the boron source. The organolithium attacks the electrophilic boron atom.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to afford the final boronic acid.

Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid

-

Dissolve 2-(3-methylphenoxy)-5-bromopyridine (1.0 eq.) in a dry ethereal solvent (e.g., anhydrous tetrahydrofuran (THF) or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

-

To the resulting solution of the organolithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

Adjust the pH to be slightly acidic to ensure the protonation of the boronic acid.

-

Extract the aqueous layer with an organic solvent. The product may be in either the organic or aqueous phase depending on the pH.

-

Isolate the product, which may involve crystallization or chromatography, to yield 2-(3-Methylphenoxy)pyridine-5-boronic acid.

Caption: Key steps in the lithiation-borylation sequence.

Alternative Borylation Strategies

More contemporary methods for the borylation of heterocycles have been developed, most notably transition-metal-catalyzed C-H activation/borylation. Iridium-catalyzed C-H borylation, for instance, offers a more atom-economical approach by directly converting a C-H bond to a C-B bond, potentially bypassing the need for a halogenated precursor.[6][7][8] However, for the initial synthesis, the lithiation-borylation of a halo-precursor remains a more classical and highly probable route.

Data Summary

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Expected Outcome |

| 1 | Ullmann Condensation | 2,5-Dibromopyridine, 3-Methylphenol, K₂CO₃, CuI | DMF | 120-140 °C | 2-(3-Methylphenoxy)-5-bromopyridine |

| 2 | Lithiation-Borylation | n-BuLi, Triisopropyl borate | THF | -78 °C to RT | 2-(3-Methylphenoxy)pyridine-5-boronic acid |

Conclusion

The discovery and initial synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid can be logically deduced through the application of fundamental and robust synthetic transformations. A two-step sequence involving an Ullmann condensation to form the diaryl ether core, followed by a lithiation-borylation to install the boronic acid functionality, represents a scientifically sound and historically plausible pathway. This guide provides the foundational knowledge for researchers to understand, replicate, and potentially improve upon the synthesis of this valuable chemical building block.

References

- American Chemical Society. Iridium-catalyzed C-H borylation of substituted pyridines.

- Niu, L., Yang, H., & Fu, H. (2012). Metal-Free Ortho C-H Borylation of 2-Phenoxypyridines under Mild Conditions. Organic Letters.

- RSC Publishing. Iridium-catalyzed C–H borylation of pyridines.

- ACS Omega. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines.

- Semantic Scholar. Metal-free ortho C-H borylation of 2-phenoxypyridines under mild conditions.

- Semantic Scholar. Iridium-catalyzed C-H borylation of pyridines.

- Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-27.

- RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- Li, G., et al. (2020). Ru-Catalyzed ortho-Selective Diborylation of 2-Arylpyridines toward the Construction of π-Conjugated Functions. The Journal of Organic Chemistry, 85(15), 10245-10252.

- Aggarwal, V. K., & O'Brien, J. M. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3180-93.

- University of Bristol Research Portal. The lithiation–borylation reaction.

- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. Organic & Biomolecular Chemistry, 15(9), 1947-1955.

- NIH. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.

- Wikipedia. Ullmann condensation.

- Heterocycles. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.

- Kuninobu, Y., et al. (2013). Palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridine and its derivatives at room temperature. Angewandte Chemie International Edition, 52(16), 4431-4.

- SynArchive. Ullmann Condensation.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Chemical Communications. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.

- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and-in-Silico-Guide-to-the-Electronic-Properties-of-2-(3-Methylphenoxy)pyridine-5-boronic-Acid-for-Advanced-Drug-Discovery

Abstract

Boronic acids are a cornerstone of modern medicinal chemistry, serving not only as indispensable building blocks in synthetic reactions like the Suzuki-Miyaura coupling but also as pharmacophores in their own right.[1][2] Their unique electronic characteristics are central to their reactivity and biological activity.[1] This technical guide provides a comprehensive theoretical framework for analyzing the electronic properties of a specific, high-interest building block: 2-(3-Methylphenoxy)pyridine-5-boronic acid . While direct experimental and computational studies on this exact molecule are not extensively published, this document establishes a robust, principled approach based on state-of-the-art computational methods applied to analogous structures. We detail the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, offering predictive insights into the molecule's reactivity, stability, and potential for interaction with biological targets. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques for rational drug design.

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids have emerged as a privileged class of compounds in pharmaceutical research and development.[3][4] Their utility is twofold:

-

Synthetic Versatility : As key reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, they enable the efficient construction of carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules.[2][5]

-

Pharmacological Activity : The boronic acid moiety itself is a unique functional group. It is a Lewis acid that can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6] This property has been successfully exploited in approved drugs such as the proteasome inhibitor Bortezomib.[7]

The electronic nature of the aryl group attached to the boronic acid is a critical determinant of its properties. Substituents on the aromatic ring can modulate the Lewis acidity of the boron center, influencing reaction kinetics, pKa, and binding affinities.[1][8] The molecule of interest, 2-(3-Methylphenoxy)pyridine-5-boronic acid , combines several structural features of interest: a pyridine ring (a common heterocycle in medicinal chemistry), a phenoxy linker, a methyl substituent, and the boronic acid functional group. Understanding the interplay of these features at an electronic level is crucial for predicting its behavior.

Theoretical Framework: Quantum Chemical Computation

To investigate the electronic properties of molecules like 2-(3-Methylphenoxy)pyridine-5-boronic acid, quantum chemical methods are indispensable. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical relevance.[9][10]

The Choice of DFT Functional and Basis Set

The reliability of DFT calculations hinges on the selection of an appropriate functional and basis set.

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometries and electronic properties.[9][11]

-

Basis Set : A Pople-style basis set, such as 6-311+G(d,p) , offers a robust description of electron distribution. The inclusion of diffuse functions ("+") is important for describing lone pairs and anions accurately, while polarization functions ("d,p") account for the non-spherical nature of electron density in bonded atoms.

This combination, B3LYP/6-311+G(d,p), represents a high standard for obtaining meaningful results for the properties discussed below.[12]

Computational Workflow

A typical theoretical analysis follows a clear, multi-step process. This workflow ensures that all subsequent electronic property calculations are based on a physically realistic molecular structure.

Caption: Influence of electronics on the Suzuki-Miyaura reaction mechanism.

Computational studies have shown that the activation of the boronic acid by a base to form a boronate species is crucial. [13][14]The rate of transmetalation is influenced by the electron density on the aryl group being transferred. The electronic descriptors calculated through DFT can help rationalize and predict the efficiency of this molecule in such synthetic transformations. [15]

Rationalizing and Predicting Biological Activity

As a potential pharmacophore, the electronic properties of 2-(3-Methylphenoxy)pyridine-5-boronic acid are paramount.

-

Enzyme Inhibition : The Lewis acidic boron atom is the key to forming reversible covalent bonds with catalytic serine, threonine, or lysine residues in an enzyme's active site. [6]The pKa of the boronic acid, which is directly influenced by the electronic withdrawing/donating nature of the substituents, determines the equilibrium between the neutral trigonal form and the active anionic tetrahedral form at physiological pH. [1]* Receptor Binding : The ESP map and dipole moment guide our understanding of how the molecule will fit into a binding pocket. The distribution of charge determines the potential for forming stabilizing hydrogen bonds and other electrostatic interactions, which are critical for binding affinity. [6]Density functional theory has been used to characterize the binding energy of boronic acid derivatives within protein binding pockets. [11][16]

Detailed Computational Protocol

For research groups wishing to perform these studies, the following protocol outlines the necessary steps using a common quantum chemistry software package like Gaussian.

Protocol 1: DFT Calculation of Electronic Properties

-

Molecule Building : Construct the 3D structure of 2-(3-Methylphenoxy)pyridine-5-boronic acid using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rapid molecular mechanics cleanup.

-

Geometry Optimization :

-

Set up a calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

-

Use the Opt keyword to request a geometry optimization.

-

Include SCRF=(Solvent=Water) to model the effects of an aqueous environment, which is relevant for biological systems.

-

Run the calculation.

-

-

Frequency Analysis :

-

Using the optimized geometry from the previous step, set up a new calculation with the same level of theory (B3LYP/6-311+G(d,p)) and solvent model.

-

Use the Freq keyword.

-

Run the calculation. Verify that there are no imaginary frequencies, confirming the structure is a true energy minimum. [9]4. Property Calculation :

-

Using the same optimized geometry, perform a single-point energy calculation.

-

Include Pop=NBO or Pop=MK in the route section to request NBO analysis or ESP-derived charges.

-

Ensure the output file contains the HOMO/LUMO energies and the full molecular orbital coefficients.

-

-

Analysis and Visualization :

-

Extract HOMO/LUMO energies, atomic charges, and dipole moment from the output file.

-

Use visualization software (e.g., GaussView, VMD) to generate cube files for the HOMO, LUMO, and ESP surfaces for graphical analysis.

-

Conclusion and Future Directions